N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and a benzothiazole ring
Mechanism of Action
Target of Action
They have been used as lead compounds in drug development .
Mode of Action
Benzofuran and benzothiazole derivatives often work by interacting with biological targets in a way that inhibits their function .
Biochemical Pathways
Benzofuran and benzothiazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of benzofuran and benzothiazole derivatives can vary widely depending on their specific structures .
Result of Action
Benzofuran and benzothiazole derivatives can have a variety of effects at the molecular and cellular level due to their broad range of biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of benzofuran and benzothiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The oxadiazole ring can be formed via the reaction of hydrazides with carboxylic acids or their derivatives . The benzothiazole ring is often synthesized through the condensation of 2-aminothiophenol with carboxylic acids .
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and photochemical reactions are employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran, oxadiazole, and benzothiazole derivatives, such as:
- 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylacetamide
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Uniqueness
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O4S/c1-25-12-7-4-5-10-9-13(26-15(10)12)17-22-23-19(27-17)21-16(24)18-20-11-6-2-3-8-14(11)28-18/h2-9H,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGGMQFUHFSZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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